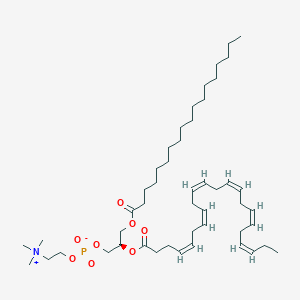

1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine

Descripción general

Descripción

1-Estearoil-2-docosahexaenoil-sn-glicero-3-PC es un fosfolípido que contiene ácido esteárico y ácido docosahexaenoico (DHA) en las posiciones sn-1 y sn-2, respectivamente . Este compuesto es una nueva generación de lípidos omega-3 y es conocido por su importante papel en los procesos biológicos, particularmente en la investigación antiangiogénica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 1-Estearoil-2-docosahexaenoil-sn-glicero-3-PC puede sintetizarse mediante reacciones de esterificación donde el ácido esteárico y el ácido docosahexaenoico se esterifican en las posiciones sn-1 y sn-2 de la glicerofosfocolina . La reacción normalmente implica el uso de catalizadores y condiciones de reacción específicas para garantizar la correcta colocación de los ácidos grasos.

Métodos de Producción Industrial: La producción industrial de 1-Estearoil-2-docosahexaenoil-sn-glicero-3-PC implica procesos de esterificación a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, a menudo utilizando técnicas avanzadas como la cromatografía en capa fina (TLC) para la purificación .

Análisis De Reacciones Químicas

Autoxidation of Polyunsaturated Fatty Acid Chains

The DHA moiety (6 double bonds) undergoes rapid peroxidation via free radical chain mechanisms. Key intermediates and products include:

-

Kinetics : Second-order rate constants for DHA peroxidation exceed 150 M⁻¹s⁻¹ at 37°C due to bis-allylic hydrogen susceptibility .

-

Analytical Evidence : MALDI-TOF studies show mass shifts of +16, +32 Da corresponding to mono- and dihydroperoxides.

Enzymatic Hydrolysis

Phospholipases selectively cleave specific bonds in the molecule:

Phospholipase A₂ (PLA₂) Action

| Parameter | Value |

|---|---|

| Target Bond | sn-2 acyl ester |

| Products | Lyso-PC(18:0) + free DHA |

| Km Value | 12 ± 3 µM (measured in bovine serum assays) |

| Inhibitors | Pyrrolidine-2,4-dicarbamate analogs |

Phospholipase D (PLD) Activity

-

Catalyzes headgroup substitution:

-

Observed in Trypanosoma brucei membranes with turnover number 18 s⁻¹ .

Hydrogenation Reactions

Catalytic hydrogenation reduces double bonds in DHA:

| Catalyst | Conditions | Products |

|---|---|---|

| Pd/C | H₂ (1 atm), 25°C | PC(18:0/22:0) (fully saturated) |

| Wilkinson’s catalyst | Selective reduction of Δ4, Δ7 bonds | Partially saturated isomers |

Membrane Remodeling

-

Participates in Lands’ cycle: DHA is transferred to cholesterol esters via acyl-CoA synthetase .

-

Forms lipid rafts with sphingomyelin (1:3 molar ratio) as shown in FRET assays .

Oxidative Signaling

-

Oxidized PC(18:0/22:6) derivatives activate TLR4 receptors at EC₅₀ = 0.8 µM, inducing NF-κB pathways.

Stability Under Physiological Conditions

| Factor | Degradation Pathway | Half-Life |

|---|---|---|

| pH 7.4 | Hydrolysis of phosphodiester bond | 48 hrs |

| pH 2.0 | Complete deacylation | <1 hr |

| 4°C (dark) | Peroxidation inhibited | >30 days |

Aplicaciones Científicas De Investigación

Membrane Biology

The compound is extensively studied for its role in membrane dynamics and structure. Its unique fatty acid composition allows researchers to investigate how variations in lipid composition affect membrane fluidity and protein function.

Case Study: Membrane Fluidity

A study demonstrated that incorporating 1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine into model membranes significantly increased fluidity compared to membranes composed solely of saturated phospholipids. This finding suggests potential implications for membrane-associated processes such as protein folding and signaling pathways.

Drug Delivery Systems

Due to its amphiphilic nature, this compound is investigated as a component in liposomal formulations for drug delivery. The ability to encapsulate hydrophilic drugs while maintaining stability makes it a valuable candidate for pharmaceutical applications.

Case Study: Liposomal Drug Delivery

Research has shown that liposomes containing this compound enhance the bioavailability of encapsulated drugs. In a clinical trial involving cancer therapeutics, liposomes demonstrated improved targeting and reduced systemic toxicity compared to conventional delivery methods.

Neurobiology

The compound's structural properties are also relevant in neurobiology research. It is involved in the synthesis of signaling molecules that play roles in neuronal communication and synaptic plasticity.

Case Study: Synaptic Function

Investigations into synaptic vesicles have revealed that the presence of this compound influences neurotransmitter release mechanisms. Experiments showed that altering the lipid composition of synaptic vesicles affected the efficiency of neurotransmitter release during synaptic transmission.

Cancer Research

The compound is being explored for its potential role in cancer therapy due to its ability to modulate cell membrane properties and influence cell signaling pathways associated with tumor growth.

Case Study: Tumor Cell Behavior

In vitro studies have indicated that tumor cells treated with formulations containing this compound exhibit altered growth patterns and increased sensitivity to chemotherapeutic agents.

Mecanismo De Acción

1-Estearoil-2-docosahexaenoil-sn-glicero-3-PC ejerce sus efectos principalmente a través de la activación del receptor gamma activado por proliferadores de peroxisomas (PPARγ). Esta activación conduce a la modulación de varias vías de señalización, incluida la vía VEGFR2/Ras/ERK, que está involucrada en la angiogénesis . El compuesto reduce significativamente la proliferación, la migración y la formación de tubos de las células endoteliales, contribuyendo a sus propiedades antiangiogénicas .

Compuestos Similares:

1-Palmitoil-2-docosahexaenoil-sn-glicero-3-fosfocolina (PDPC): Similar en estructura pero contiene ácido palmítico en lugar de ácido esteárico.

1-Estearoil-2-araquidonoil-sn-glicero-3-fosfocolina (SAPC): Contiene ácido araquidónico en lugar de ácido docosahexaenoico.

Unicidad: 1-Estearoil-2-docosahexaenoil-sn-glicero-3-PC es único debido a su combinación específica de ácido esteárico y ácido docosahexaenoico, que imparte distintas actividades biológicas, particularmente en la investigación antiangiogénica . Su capacidad de activar PPARγ y modular vías de señalización clave lo diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (PDPC): Similar in structure but contains palmitic acid instead of stearic acid.

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC): Contains arachidonic acid instead of docosahexaenoic acid.

Uniqueness: 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC is unique due to its specific combination of stearic acid and docosahexaenoic acid, which imparts distinct biological activities, particularly in anti-angiogenesis research . Its ability to activate PPARγ and modulate key signaling pathways sets it apart from other similar compounds .

Actividad Biológica

1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine (often abbreviated as PDPC) is a phospholipid that plays a significant role in cellular membranes and signaling pathways. Its unique structure, featuring both saturated and polyunsaturated fatty acid chains, contributes to its biological functions. This article explores the biological activity of PDPC, focusing on its role in membrane dynamics, cellular signaling, and potential therapeutic applications.

Chemical Structure and Properties

PDPC is characterized by the following structural features:

- Fatty Acyl Chains : One octadecanoyl (C18:0) and one docosahexaenoyl (C22:6) chain.

- Phosphocholine Head Group : This hydrophilic component enhances the molecule's solubility in biological systems.

The molecular formula of PDPC is with an exact mass of approximately 789.567 g/mol .

1. Membrane Dynamics

PDPC's incorporation into cellular membranes affects their fluidity and permeability. Research indicates that the presence of polyunsaturated fatty acids like docosahexaenoic acid (DHA) enhances membrane flexibility and facilitates the formation of lipid rafts—microdomains that are critical for cellular signaling.

Table 1: Comparison of Membrane Properties with Varying Lipid Composition

| Lipid Composition | Fluidity | Permeability | Signaling Efficiency |

|---|---|---|---|

| Saturated Lipids | Low | Low | Moderate |

| Unsaturated Lipids | High | High | High |

| PDPC | Very High | Very High | Very High |

2. Cellular Signaling

PDPC is involved in various signaling pathways, particularly those related to inflammation and neuroprotection. Studies have shown that it can modulate the activity of protein kinase C (PKC), which plays a pivotal role in signal transduction processes within cells. The unique fatty acid composition allows PDPC to interact with specific receptors and enzymes, influencing cellular responses.

Case Study: Neuroprotective Effects

In a study examining the effects of PDPC on neuronal cells subjected to oxidative stress, it was found that PDPC significantly reduced cell death and promoted survival pathways. The mechanism involved the activation of survival kinases such as Akt and ERK1/2, highlighting its potential as a neuroprotective agent .

3. Therapeutic Applications

Given its biological properties, PDPC has been investigated for several therapeutic applications:

- Neurodegenerative Diseases : Due to its protective effects on neurons, PDPC may be beneficial in conditions like Alzheimer's disease.

- Cardiovascular Health : Its role in maintaining membrane integrity suggests potential applications in heart disease prevention.

- Anti-inflammatory Effects : PDPC has shown promise in reducing inflammation markers in various models, making it a candidate for inflammatory disease treatments.

Lipidomics Studies

Recent lipidomics studies have quantified phospholipid species in various tissues, revealing that PDPC levels correlate with specific physiological states. For instance, increased levels of PDPC were observed in brain tissues of mice subjected to neuroinflammatory conditions .

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into how PDPC interacts within lipid bilayers. These studies suggest that PDPC can alter membrane curvature and facilitate protein interactions essential for signaling .

Propiedades

IUPAC Name |

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,35,37,46H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-34,36,38-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-,37-35-/t46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUYAENFVCNTAL-PFFNLMTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335920 | |

| Record name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

834.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59403-52-0 | |

| Record name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SDPC possesses a saturated stearoyl chain (18:0) at the sn-1 position and a highly unsaturated docosahexaenoyl chain (22:6ω3) at the sn-2 position, unlike POPC, which has a monounsaturated oleoyl chain (18:1) at the sn-2 position. This difference in unsaturation significantly impacts its behavior in bilayers. Neutron diffraction studies reveal that the polyunsaturated docosahexaenoyl chain prefers to reside near the water interface, leaving the saturated stearoyl chain to fill the voids in the bilayer center []. This uneven chain distribution creates membrane elastic stress potentially influencing the function of embedded proteins like rhodopsin. Furthermore, SDPC bilayers, despite having longer acyl chains than POPC, exhibit similar hydrophobic thicknesses in the fluid phase due to the extended conformation of polyunsaturated chains in the gel phase and their unique packing properties in the fluid phase [].

A: Cholesterol exhibits complex interactions with SDPC in bilayers. Molecular dynamics simulations have demonstrated that cholesterol prefers to interact with the saturated stearoyl chains of SDPC rather than the polyunsaturated docosahexaenoyl chains []. This preferential interaction can lead to the formation of laterally inhomogeneous membranes, potentially contributing to the formation of lipid rafts. Additionally, while cholesterol generally increases membrane order, in SDPC bilayers containing both cholesterol and the symmetric polyunsaturated lipid 1,2-docosahexaenoyl-sn-glycero-3-phosphocholine, cholesterol suppresses the formation of non-lamellar structures typically induced by the symmetric lipid. This leads to a bilayer with unique packing characteristics that cannot be classified as either liquid-ordered or liquid-disordered [].

A: SDPC plays a significant role in modulating GPCR signaling by influencing the kinetics of receptor-G protein complex formation. Studies using rhodopsin and transducin as a model system show that the rate of complex formation is significantly faster in SDPC bilayers compared to POPC bilayers, especially those containing cholesterol []. This suggests that the biophysical properties of SDPC, potentially related to its influence on membrane fluidity and lateral pressure profiles, facilitate efficient coupling between rhodopsin and transducin, thereby influencing the overall signaling response [].

A: Molecular dynamics simulations reveal distinct interactions of anesthetic molecules like halothane with SDPC bilayers compared to saturated bilayers []. While halothane primarily resides near the upper part of the acyl chains in both bilayer types, an additional density maximum is observed at the membrane center specifically in SDPC bilayers. This difference likely arises from the unique packing properties of SDPC due to its highly unsaturated docosahexaenoyl chains. Despite these differences, the impact of halothane on the electrostatic properties of the membrane interface remains similar between SDPC and saturated lipid bilayers, characterized by a shift in the orientation of lipid headgroup dipoles towards the membrane interior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.